4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
Description
This compound is a pyrimidine derivative featuring:
- 2-Chlorobenzylsulfanyl group at position 2, introducing steric bulk and electron-withdrawing effects.
- Phenyl group at position 6, contributing hydrophobicity and π-π stacking interactions.
- Carbonitrile at position 5, enhancing polarity and metabolic stability.
Its molecular formula is C₂₁H₁₇ClN₄S (inferred from analogs in and ), with a molecular weight of ~392.9 g/mol. The 2-chlorobenzyl substituent distinguishes it from closely related compounds with para-chloro or alkylated benzyl groups .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4S/c1-2-12-24-20-17(13-23)19(15-8-4-3-5-9-15)25-21(26-20)27-14-16-10-6-7-11-18(16)22/h2-11H,1,12,14H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQWNSYGPMUYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile generally involves a multi-step process. The key starting materials include allylamine, 2-chlorobenzyl chloride, and 6-phenylpyrimidine-4-carbonitrile. The reaction typically starts with the nucleophilic substitution of 2-chlorobenzyl chloride with allylamine to form 2-(allylamino)benzyl chloride. This intermediate is then reacted with 6-phenylpyrimidine-4-carbonitrile under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would be optimized for yield and purity. Techniques like solvent selection, temperature control, and catalysis are crucial. High-throughput synthesis methods and continuous flow processes could be employed to scale up production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce more reactive functional groups, potentially increasing the compound's reactivity.
Reduction: Reducing conditions can modify the allylamino or carbonitrile groups, altering the compound's properties.
Substitution: This compound can participate in substitution reactions, especially nucleophilic or electrophilic substitution, depending on the reactive site.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents such as lithium aluminum hydride, and various bases or acids for substitution reactions. Reaction conditions must be carefully controlled to prevent unwanted side reactions.
Major Products Formed: The products of these reactions vary widely depending on the conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound. Substitution reactions can introduce different functional groups, leading to a wide array of derivatives.
Scientific Research Applications
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile has a broad spectrum of applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Employed in material science for the creation of novel polymers and materials with specific properties.
Mechanism of Action
The compound’s mechanism of action varies depending on its application:
Biological Activity: It can interact with specific molecular targets, such as enzymes or receptors, disrupting normal cellular processes. This interaction might involve the inhibition of enzyme activity or modulation of receptor signaling pathways.
Material Properties: In industrial applications, the compound’s unique chemical structure provides desirable characteristics, such as thermal stability or specific mechanical properties, through interactions at the molecular level.
Comparison with Similar Compounds
Substitutions at Position 2 (Sulfanyl Group)
Substitutions at Position 4 (Amino Group)
Substituents at Position 6
Biological Activity
The compound 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 367.89 g/mol. The structure includes an allylamine group, a chlorobenzyl sulfanyl moiety, and a phenyl group attached to a pyrimidine core, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrimidines often exhibit significant biological activities, including antimicrobial and anticancer properties. The specific activities of This compound are summarized below:
Antimicrobial Activity
Studies have shown that similar compounds exhibit activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance:
- Efficacy Against Staphylococcus aureus : Compounds with structural similarities have demonstrated potent effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- Mycobacterial Activity : Research on related pyrimidine derivatives has indicated effectiveness against Mycobacterium tuberculosis and other mycobacterial strains .
Anticancer Activity
In vitro studies have highlighted the potential anticancer effects of pyrimidine derivatives:
- Cytotoxicity Studies : Compounds similar to the target compound have shown cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents. For example, certain derivatives exhibited submicromolar activity against cancer cells while showing low toxicity to normal cells .
The precise mechanisms through which **this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with DNA/RNA Synthesis : The pyrimidine structure may interfere with nucleic acid synthesis in both bacteria and cancer cells, contributing to their cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluating various pyrimidine derivatives found that those with halogen substitutions had enhanced antibacterial activity compared to non-halogenated analogs. This suggests that further modifications could optimize the efficacy of **this compound against resistant strains .
- Cytotoxic Profile : Another investigation assessed the cytotoxicity of related compounds on human cancer cell lines. Results indicated that certain modifications significantly improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Data Summary Table
| Property/Activity | Observations/Findings |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.89 g/mol |
| Antimicrobial Activity | Active against Staphylococcus aureus and MRSA |
| Anticancer Activity | Cytotoxic to various cancer cell lines |
| Proposed Mechanisms | Inhibition of cell wall synthesis; interference with nucleic acids |
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks to confirm allylamino (δH ~5.2–5.8 ppm, CH2=CH–), 2-chlorobenzyl (δC ~125–135 ppm, aromatic C–Cl), and cyano groups (δC ~115–120 ppm, C≡N) .
- Mass spectrometry (MS) : Look for [M+H]+ or [M+Na]+ ions to verify molecular weight. Fragmentation patterns (e.g., loss of –SC7H6Cl) confirm substituent stability .
- Elemental analysis : Address discrepancies (e.g., lower C% in pyrimidinecarbonitriles) by cross-validating with combustion analysis and high-resolution MS .
How do crystallographic parameters such as unit cell dimensions and space group influence the interpretation of X-ray diffraction data?
Q. Advanced
-
Space group determination : For related pyrimidinecarbonitriles, triclinic (P1) or monoclinic (P21/c) systems are common, with unit cell parameters (e.g., a = 13.7–15.9 Å) reflecting substituent bulk .
-
Refinement metrics : Use SHELXL for high-resolution data (R1 < 0.05). Example refinement:
Parameter Value (Example) Significance R[F² > 2σ(F²)] 0.064 Data fit quality wR(F²) 0.190 Weighted residuals S 1.02 Model reliability -
Disorder modeling : Address overlapping electron densities (e.g., flexible allylamino groups) using PART commands in SHELXL .
What strategies resolve contradictions between theoretical and experimental elemental analysis data, especially carbon content discrepancies?
Q. Advanced
- Common issues : Pyrimidinecarbonitriles often show lower experimental C% due to hygroscopicity or incomplete combustion .
- Mitigation :
How do intermolecular interactions in crystal structures inform the compound’s stability and biological interactions?
Q. Advanced
- Hydrogen bonding : N–H⋯N(cyano) interactions (2.6–3.0 Å) stabilize supramolecular dimers, as seen in related compounds .
- π-π stacking : Aromatic rings (e.g., phenyl, chlorobenzyl) exhibit face-to-face interactions (3.4–3.8 Å), enhancing crystal packing and potentially modulating DNA intercalation .
- C–H⋯π interactions : Methyl/allyl groups engage in weak interactions (2.8–3.2 Å), influencing solubility and bioavailability .
How can computational modeling predict the compound’s reactivity or binding affinity with biological targets?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Docking studies : Use AutoDock Vina to simulate binding to DNA polymerase or kinase targets, leveraging crystallographic data for receptor preparation .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
